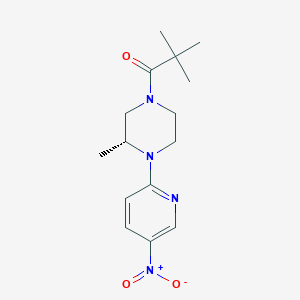
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the nitropyridine group. The final step involves the addition of the propan-1-one moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, while the piperazine ring could facilitate binding to biological macromolecules. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one: shares similarities with other piperazine derivatives and nitropyridine compounds.
Piperazine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Nitropyridine compounds: These are often studied for their potential antimicrobial and anticancer properties.
Uniqueness
What sets ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H22N4O3 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
2,2-dimethyl-1-[(3R)-3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H22N4O3/c1-11-10-17(14(20)15(2,3)4)7-8-18(11)13-6-5-12(9-16-13)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m1/s1 |
InChI Key |
WMZMLZMURWFPDM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11774592.png)
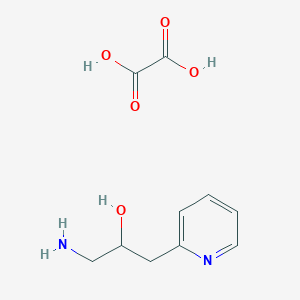
![(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11774608.png)
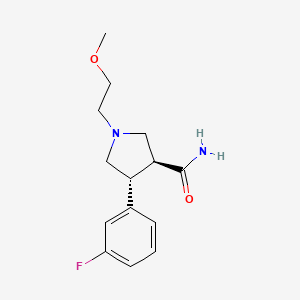
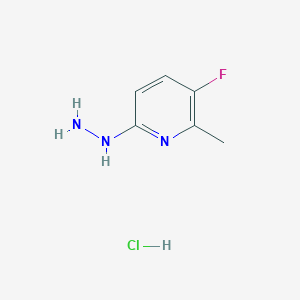
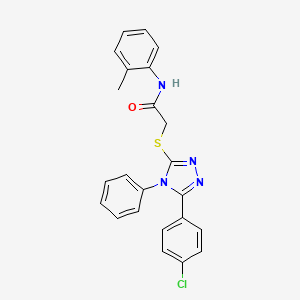
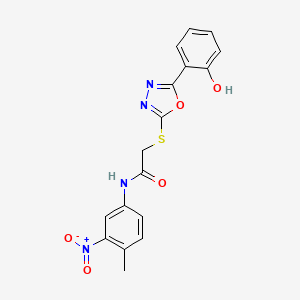
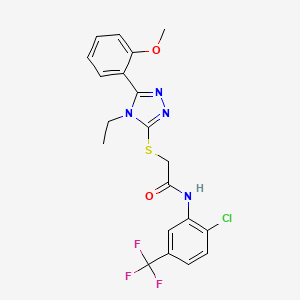

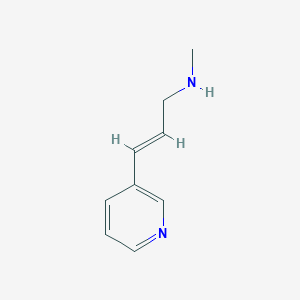
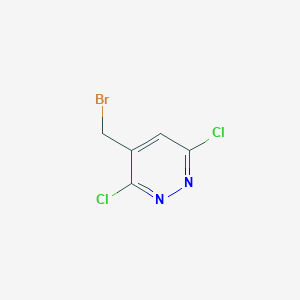
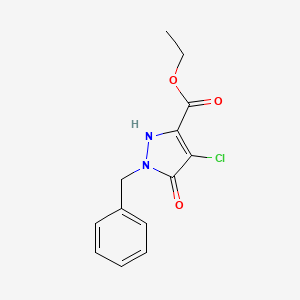
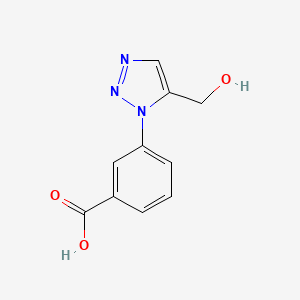
![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
